molecular formula C21H20N2O3S2 B3001479 (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 306324-07-2

(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B3001479
CAS No.: 306324-07-2
M. Wt: 412.52
InChI Key: XJVCXTCRKZYGND-AQTBWJFISA-N
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Description

(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Biological Activity

(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound belongs to the thioxothiazolidinone family, which has been studied for various pharmacological properties including antibacterial, antifungal, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol
  • Structural Features : The compound features a thioxothiazolidinone core, which is known for its bioactive properties, and a benzoic acid moiety that may enhance its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. For instance, a related compound was shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various strains, including Enterococcus cloacae and Escherichia coli .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. cloacae0.0040.008
E. coli0.0300.060
Staphylococcus aureus0.0200.040
Bacillus cereus0.0150.030

These findings suggest that the thioxothiazolidinone scaffold may be a promising candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key bacterial enzymes such as MurB, which is crucial for bacterial cell wall synthesis . This inhibition can lead to cell lysis and death in susceptible bacteria.

Anticancer Activity

In addition to antimicrobial effects, thioxothiazolidinone derivatives have shown potential anticancer activity by inhibiting specific cancer-related pathways. For example, compounds derived from this class have been investigated for their ability to inhibit tyrosyl-DNA phosphodiesterase (Tdp1), an enzyme involved in DNA repair mechanisms . The inhibition of Tdp1 can sensitize cancer cells to chemotherapy by preventing DNA repair.

Case Studies

  • Inhibition of Tdp1 : A study identified a related thioxothiazolidinone as a submicromolar inhibitor of Tdp1 with an IC50 value of 0.87 μM . This suggests that similar compounds may possess significant anticancer properties.
  • Cytotoxicity Assays : In vitro studies have shown that certain thioxothiazolidinones induce apoptosis in cancer cell lines, making them candidates for further development as anticancer therapeutics.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate moderate toxicity levels in aquatic models such as Daphnia magna, underscoring the need for comprehensive toxicological evaluations before clinical application .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with thiazolidinone scaffolds exhibit significant antibacterial properties. For instance, studies on similar thiazolidinones have shown their effectiveness against various bacterial strains, including Salmonella enterica and Escherichia coli. The mechanism often involves the inhibition of bacterial protein synthesis or interference with cell wall synthesis, making these compounds valuable in the fight against resistant bacterial strains .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented. For example, related thiazolidinone derivatives have demonstrated cytotoxic effects on human cancer cell lines by promoting cell cycle arrest and apoptosis through various signaling pathways . The diethylamino substituent may enhance cellular uptake, contributing to its efficacy.

Inhibition of Type III Secretion System (T3SS)

The T3SS is a critical virulence factor in many pathogenic bacteria. Compounds similar to (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid have been shown to inhibit this system effectively. This inhibition can prevent the translocation of virulence factors into host cells, thereby reducing pathogenicity .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of a series of thiazolidinone derivatives against Salmonella enterica. Among the tested compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1 μg/mL, indicating potent activity. The structure-activity relationship (SAR) suggested that modifications at the diethylamino position significantly influenced antibacterial potency .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that certain thiazolidinone derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 μM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Data Table: Summary of Applications

ApplicationMechanismReference
Antibacterial ActivityInhibition of protein synthesis
Anticancer PropertiesInduction of apoptosis
Inhibition of T3SSDisruption of virulence factor translocation

Properties

IUPAC Name

4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(28-21(23)27)13-14-5-7-15(8-6-14)20(25)26/h5-13H,3-4H2,1-2H3,(H,25,26)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVCXTCRKZYGND-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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